Diethyl 2-bromobenzylphosphonate
CAS No.: 63909-55-7
Cat. No.: VC2359493
Molecular Formula: C11H16BrO3P
Molecular Weight: 307.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63909-55-7 |
---|---|
Molecular Formula | C11H16BrO3P |
Molecular Weight | 307.12 g/mol |
IUPAC Name | 1-bromo-2-(diethoxyphosphorylmethyl)benzene |
Standard InChI | InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |
Standard InChI Key | HOSRNZRYSLDCGZ-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CC1=CC=CC=C1Br)OCC |
Canonical SMILES | CCOP(=O)(CC1=CC=CC=C1Br)OCC |
Introduction
Chemical Properties and Structure
Identification Information
Diethyl 2-bromobenzylphosphonate is identified by several key parameters that facilitate its recognition and classification within chemical databases and literature. The following table summarizes the essential identification information for this compound:
Parameter | Information |
---|---|
CAS Number | 63909-55-7 |
Molecular Formula | C₁₁H₁₆BrO₃P |
Molecular Weight | 307.12 g/mol |
IUPAC Name | 1-bromo-2-(diethoxyphosphorylmethyl)benzene |
Synonyms | Diethyl (2-bromobenzyl)phosphonate, (2-Bromobenzyl)phosphonic acid diethyl ester |
InChI Key | HOSRNZRYSLDCGZ-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CC1=CC=CC=C1Br)OCC |
Table 1: Identification parameters for diethyl 2-bromobenzylphosphonate
Structural Characteristics
The molecular structure of diethyl 2-bromobenzylphosphonate contains several key functional components that define its chemical behavior. The compound possesses a benzene ring with a bromine substituent at the ortho position relative to a methylene group that connects to a phosphonate moiety. The phosphonate group contains two ethoxy substituents, making it a diethyl ester of the corresponding phosphonic acid .
This specific structural arrangement confers unique reactivity patterns. The presence of the bromine atom at the ortho position creates distinct steric and electronic effects compared to other isomers with different substitution patterns. The proximity of the bromine to the phosphonate-bearing methylene group affects the compound's reactivity in various chemical transformations, potentially enabling selective reactions at specific sites.
Physical Properties
The physical properties of diethyl 2-bromobenzylphosphonate are important for handling, storage, and application considerations. Based on available data, the compound exists as a liquid at room temperature . Specific physical constants are summarized below, though some properties remain undetermined in the available literature:
Property | Value |
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Physical State (20°C) | Liquid |
Appearance | Colorless to yellowish clear liquid |
Solubility | Soluble in common organic solvents |
Storage Conditions | Recommended at 2-8°C |
PSA (Polar Surface Area) | 45.34 |
LogP | 4.22 |
Table 2: Physical properties of diethyl 2-bromobenzylphosphonate
It should be noted that detailed information regarding the boiling point, melting point, and density specific to diethyl 2-bromobenzylphosphonate is limited in the current literature. Future research focusing on precise determination of these physical constants would be valuable for comprehensive characterization.
Applications and Research
Synthetic Applications
Diethyl 2-bromobenzylphosphonate serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules. Its utility stems from the reactive functional groups it contains:
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The phosphonate group can participate in Horner-Wadsworth-Emmons (HWE) reactions to form carbon-carbon double bonds with controlled stereochemistry .
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The bromine substituent on the aromatic ring provides a site for various transformations, including:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)
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Nucleophilic aromatic substitution reactions
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Metal-halogen exchange reactions followed by electrophilic quenching
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The compound can serve as an intermediate in the synthesis of pharmaceutically relevant molecules and other fine chemicals.
A notable application is in the preparation of stilbene derivatives and related compounds through the HWE reaction with various aldehydes. For example, the reaction with thiophene-2-carboxaldehyde has been reported to yield (E)-2-(4-bromostyryl)thiophene, although this specific reaction utilizes the para-bromo isomer .
Comparison with Related Compounds
Diethyl 2-bromobenzylphosphonate is one of several bromobenzylphosphonate isomers, with the position of the bromine substituent being the primary structural difference. The para-substituted analog, diethyl 4-bromobenzylphosphonate (CAS: 38186-51-5), is another commonly encountered compound in this class .
A comparison of these isomers reveals similarities and differences that can influence their applications and reactivity:
Property/Characteristic | Diethyl 2-Bromobenzylphosphonate | Diethyl 4-Bromobenzylphosphonate |
---|---|---|
CAS Number | 63909-55-7 | 38186-51-5 |
Molecular Formula | C₁₁H₁₆BrO₃P | C₁₁H₁₆BrO₃P |
Molecular Weight | 307.12 g/mol | 307.12 g/mol |
IUPAC Name | 1-bromo-2-(diethoxyphosphorylmethyl)benzene | 1-bromo-4-(diethoxyphosphorylmethyl)benzene |
Physical State | Liquid | Liquid |
Boiling Point | Not specified in literature | 183°C/0.6 mmHg |
Reactivity Considerations | Ortho effect from bromine may influence reactivity | Para-substitution pattern alters electronic distribution |
Applications | Synthetic intermediate, potential pharmaceutical applications | Used in synthesis of stilbene derivatives, antiviral applications |
Table 4: Comparison of diethyl 2-bromobenzylphosphonate and diethyl 4-bromobenzylphosphonate
The positional isomers exhibit different reactivity patterns due to the varying electronic and steric effects associated with the position of the bromine atom. The ortho-substituted isomer (diethyl 2-bromobenzylphosphonate) may experience greater steric hindrance and potential intramolecular interactions between the bromine and phosphonate group, while the para-substituted isomer (diethyl 4-bromobenzylphosphonate) typically demonstrates more predictable reactivity due to the greater distance between the functional groups .
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